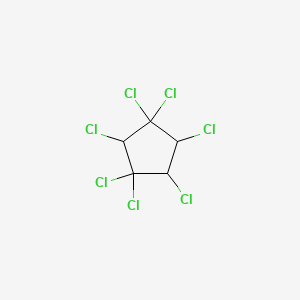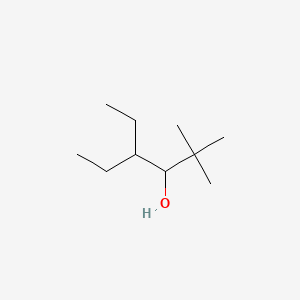
4-Ethyl-2,2-dimethylhexan-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethyl-2,2-dimethylhexan-3-ol is an organic compound with the molecular formula C10H22O. It is a branched alcohol, characterized by the presence of an ethyl group and two methyl groups attached to a hexane chain. This compound is part of the larger family of alcohols, which are known for their hydroxyl (-OH) functional group.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2,2-dimethylhexan-3-ol can be achieved through various organic reactions. One common method involves the Grignard reaction, where an alkyl magnesium halide (Grignard reagent) reacts with a suitable carbonyl compound, followed by hydrolysis to yield the desired alcohol. For instance, the reaction of 4-ethyl-2,2-dimethylhexan-3-one with an ethyl magnesium bromide reagent, followed by acidic workup, can produce this compound.
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde. This process typically uses a metal catalyst such as palladium or platinum under high pressure and temperature conditions.
化学反应分析
Types of Reactions: 4-Ethyl-2,2-dimethylhexan-3-ol undergoes various chemical reactions, including:
Oxidation: The alcohol can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to form alkanes using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form alkyl chlorides.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, or PCC (Pyridinium chlorochromate) under acidic or basic conditions.
Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: SOCl2, phosphorus tribromide (PBr3), or tosyl chloride (TsCl) in the presence of a base.
Major Products Formed:
Oxidation: 4-Ethyl-2,2-dimethylhexan-3-one or 4-Ethyl-2,2-dimethylhexanal.
Reduction: 4-Ethyl-2,2-dimethylhexane.
Substitution: 4-Ethyl-2,2-dimethylhexyl chloride or bromide.
科学研究应用
4-Ethyl-2,2-dimethylhexan-3-ol has several applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis. Its unique structure makes it a valuable compound for studying reaction mechanisms and pathways.
Biology: It can be used in the synthesis of biologically active molecules and as a model compound in biochemical studies.
Medicine: Research into its potential therapeutic properties, such as antimicrobial or anti-inflammatory effects, is ongoing.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of 4-Ethyl-2,2-dimethylhexan-3-ol involves its interaction with various molecular targets and pathways. As an alcohol, it can form hydrogen bonds with biological molecules, affecting their structure and function. It may also act as a precursor in enzymatic reactions, leading to the formation of active metabolites.
相似化合物的比较
2,2-Dimethyl-3-hexanol: Similar in structure but lacks the ethyl group.
4-Ethyl-3-hexanol: Similar but with different branching.
2,2-Dimethyl-4-ethylpentanol: Another branched alcohol with a different carbon chain length.
Uniqueness: 4-Ethyl-2,2-dimethylhexan-3-ol is unique due to its specific branching pattern, which influences its physical and chemical properties. This distinct structure can result in different reactivity and interactions compared to its analogs.
属性
CAS 编号 |
66719-47-9 |
|---|---|
分子式 |
C10H22O |
分子量 |
158.28 g/mol |
IUPAC 名称 |
4-ethyl-2,2-dimethylhexan-3-ol |
InChI |
InChI=1S/C10H22O/c1-6-8(7-2)9(11)10(3,4)5/h8-9,11H,6-7H2,1-5H3 |
InChI 键 |
UOYRABPBVGDJLW-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC)C(C(C)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


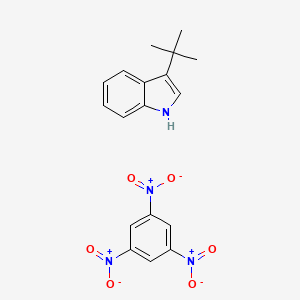
![Benzenamine, 4,4'-[oxybis(3-phenyl-7,2-quinoxalinediyl)]bis-](/img/structure/B14481226.png)


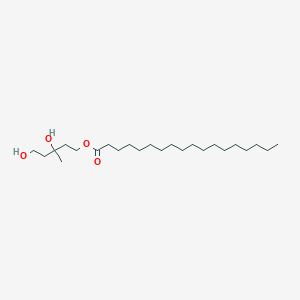
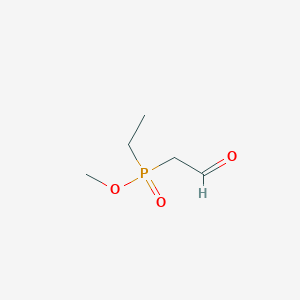
![{2,2-Dichloro-1-[(diisocyanatophosphoryl)oxy]ethenyl}phosphonic acid](/img/structure/B14481257.png)
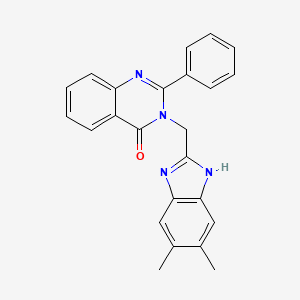


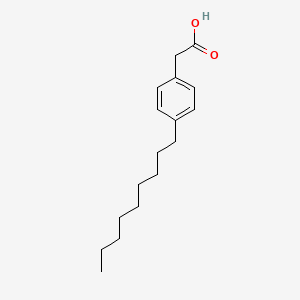
![Bicyclo[2.2.1]hept-2-ene, 6-ethenyl-2-methyl-](/img/structure/B14481288.png)

